(2-{[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid
Description
The compound "(2-{[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid" is a structurally complex molecule featuring a tetrahydrothieno[3,4-d][1,3]thiazol-5,5-dioxide core. This bicyclic sulfone system is substituted with a 3-butoxyphenyl group at position 3 and an acetic acid side chain via a glyoxylic acid spacer. While direct pharmacological data for this compound is unavailable in the provided evidence, its structural features align with bioactive heterocycles, such as thiazole, triazole, and thiadiazole derivatives, which are known for anticancer, antimicrobial, and anti-inflammatory activities .
Properties
Molecular Formula |
C19H24N2O7S2 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-[2-[[3-(3-butoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C19H24N2O7S2/c1-2-3-7-28-14-6-4-5-13(8-14)21-15-11-30(25,26)12-16(15)29-19(21)20-17(22)9-27-10-18(23)24/h4-6,8,15-16H,2-3,7,9-12H2,1H3,(H,23,24) |
InChI Key |
FDWWTQNDNPQMBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)COCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the butoxyphenyl group. The final step involves the formation of the acetic acid moiety. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the reaction time and cost. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-{[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.
Substitution: The butoxyphenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and substituted butoxyphenyl compounds.
Scientific Research Applications
Chemistry
In chemistry, (2-{[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Researchers are exploring its potential as an inhibitor or activator of specific biochemical pathways.
Medicine
In medicine, (2-{[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid is being investigated for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its chemical stability and reactivity make it suitable for applications in the production of high-performance polymers and protective coatings.
Mechanism of Action
The mechanism of action of (2-{[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, altering their activity and modulating various biochemical pathways. The thiazole ring and butoxyphenyl group play a crucial role in these interactions, contributing to the compound’s specificity and potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with related heterocyclic derivatives, emphasizing structural variations, physicochemical properties, and bioactivity trends.
Structural and Functional Group Analysis
- Core Heterocycle: The target’s sulfone-containing thienothiazole core is more polar and rigid than non-sulfonated thiazoles () or triazoles (), likely influencing binding affinity to biological targets. Triazoles () and thiadiazoles () exhibit greater aromaticity, which may enhance metabolic stability compared to the partially saturated thienothiazole system.
- Substituent Effects: The 3-butoxyphenyl group provides moderate lipophilicity (logP ~3–4 estimated), balancing solubility and membrane permeability. This contrasts with ’s dimethoxyphenyl analogs (logP ~2–3), which are less lipophilic due to shorter alkoxy chains. The acetic acid side chain in the target compound enables salt formation (e.g., sodium or potassium salts), improving bioavailability—a strategy also noted in triazole-thioacetic acid derivatives () .
Pharmacological Activity Trends
- Anticancer Potential: highlights nitro-substituted thiazoles as DNA-targeting agents. The target’s sulfone group could similarly participate in redox cycling, a mechanism linked to ferroptosis () .
- Antimicrobial Activity : Triazole-thioacetic acids () show broad-spectrum activity, suggesting the target’s acetic acid chain and aryl substituents may confer similar properties if optimized for bacterial targets.
Physicochemical Properties
- The target’s higher molecular weight and sulfone group may limit blood-brain barrier penetration but improve retention in hydrophilic environments (e.g., tumor stroma or bacterial biofilms).
Biological Activity
The compound (2-{[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid, with the CAS number 929834-36-6, is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 454.6 g/mol. The structure features a thiazole ring and a butoxyphenyl group, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N2O6S2 |
| Molecular Weight | 454.6 g/mol |
| CAS Number | 929834-36-6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cellular pathways. It has been shown to act as an inhibitor of enzymes involved in metabolic processes, particularly those related to gluconeogenesis and inflammation.
- Enzyme Inhibition : The compound inhibits fructose-1,6-bisphosphatase (FBPase), an enzyme crucial for gluconeogenesis. This inhibition can lead to altered glucose metabolism and potential therapeutic effects in conditions like diabetes .
- Anti-inflammatory Activity : The compound may also inhibit leukotriene A4 hydrolase (LTA4H), which plays a significant role in inflammatory responses. By modulating this pathway, the compound could reduce inflammation and related symptoms .
Biological Activity Studies
Research studies have explored the biological activity of this compound in various contexts:
- Diabetes Management : In vitro studies have indicated that the compound may help regulate blood glucose levels by inhibiting FBPase activity. This suggests potential use in diabetes treatment by enhancing insulin sensitivity and reducing hepatic glucose output .
- Anti-inflammatory Effects : Experimental models have demonstrated that the compound can reduce markers of inflammation in tissues, suggesting it may be beneficial for conditions characterized by chronic inflammation .
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Case Study on Glucose Regulation : A study involving diabetic rat models showed that administration of the compound resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to its inhibitory effect on gluconeogenesis pathways .
- Case Study on Inflammation : Another study examined the anti-inflammatory properties of the compound in a model of acute lung injury. Results indicated a marked decrease in inflammatory cytokines and improved lung function metrics following treatment with the compound .
Q & A
Q. What methodologies are recommended for studying the compound’s interactions with biological systems?
- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity screens) paired with molecular docking to identify potential targets (e.g., kinases, GPCRs). For in vivo studies, employ radiolabeled analogs (e.g., ¹⁴C or ³H) to assess biodistribution and metabolic stability. Cross-reference findings with SAR data to prioritize lead derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
